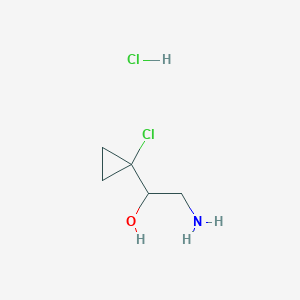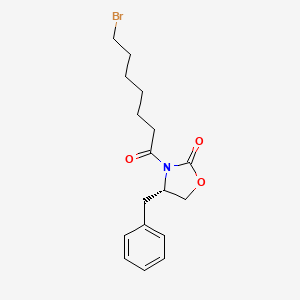
2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride is a chemical compound with the molecular formula C5H10ClNO·HCl It is a hydrochloride salt form of 2-Amino-1-(1-chlorocyclopropyl)ethanol, which is characterized by the presence of an amino group, a hydroxyl group, and a chlorocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride typically involves the reaction of 1-chlorocyclopropylamine with ethylene oxide under controlled conditions. The reaction proceeds as follows:
Step 1: 1-Chlorocyclopropylamine is reacted with ethylene oxide in the presence of a suitable solvent such as ethanol or methanol.
Step 2: The reaction mixture is heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.
Step 3: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-1-(1-chlorocyclopropyl)ethanone.
Reduction: Formation of 2-Amino-1-(1-chlorocyclopropyl)ethanamine.
Substitution: Formation of 2-Amino-1-(1-azidocyclopropyl)ethanol or 2-Amino-1-(1-cyanocyclopropyl)ethanol.
科学的研究の応用
2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorocyclopropyl group may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(1-bromocyclopropyl)ethanol;hydrochloride
- 2-Amino-1-(1-fluorocyclopropyl)ethanol;hydrochloride
- 2-Amino-1-(1-iodocyclopropyl)ethanol;hydrochloride
Uniqueness
2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride is unique due to the presence of the chlorocyclopropyl group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
2-amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c6-5(1-2-5)4(8)3-7;/h4,8H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYRKZWNKLQEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CN)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)
![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)


![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)

![4-(dimethylsulfamoyl)-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2482189.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)
